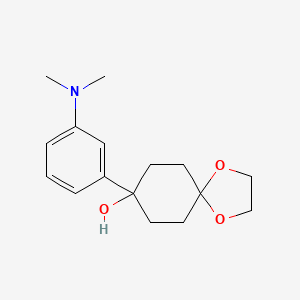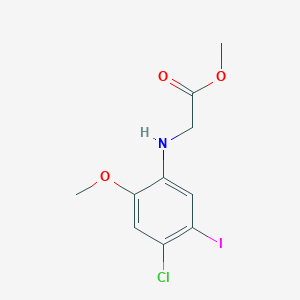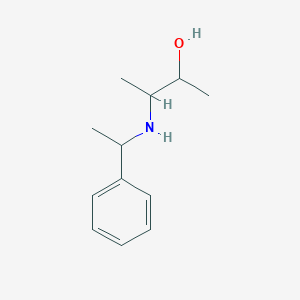
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxymethyl and methoxy groups
Métodos De Preparación
The synthesis of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring with the desired substituents (hydroxymethyl and methoxy groups). This can be achieved through various organic reactions, such as the hydroxymethylation and methoxylation of a phenyl precursor. The cyclopropane ring is then introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
3-(Hydroxymethyl)-4-methoxyphenylboronic acid: This compound has a similar phenyl ring substitution pattern but includes a boronic acid group instead of a cyclopropane ring.
4-Methoxy-3-methylphenylboronic acid: Similar in having a methoxy group, but with a methyl group instead of a hydroxymethyl group and a boronic acid group instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring with specific phenyl ring substitutions, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-[3-(hydroxymethyl)-4-methoxyphenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-3-2-9(6-8(10)7-13)12(4-5-12)11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
HQBNLJOWTODEPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8303451.png)






![tert-butyl{[5-bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate](/img/structure/B8303507.png)



![4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8303526.png)


